molecular formula C14H19NO2 B1372610 N-(2-acetylphenyl)hexanamide CAS No. 955405-25-1

N-(2-acetylphenyl)hexanamide

Cat. No.: B1372610
CAS No.: 955405-25-1
M. Wt: 233.31 g/mol
InChI Key: VWBSXWWTOYUSSQ-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)hexanamide is an organic compound characterized by the presence of an amide functional group attached to a hexane chain and a phenyl ring substituted with an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)hexanamide typically involves the reaction of 2-acetylbenzoic acid with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to improve efficiency and yield. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-acetylphenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products:

    Oxidation: Products may include phenolic derivatives.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)hexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The acetyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. Pathways involved may include the inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

  • N-(2-acetylphenyl)butanamide
  • N-(2-acetylphenyl)pentanamide
  • N-(2-acetylphenyl)heptanamide

Comparison: N-(2-acetylphenyl)hexanamide is unique due to its specific chain length, which can influence its physical and chemical properties. Compared to its shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for targeted applications where specific properties are desired.

Biological Activity

N-(2-acetylphenyl)hexanamide, a compound with significant biological interest, has been the subject of various studies assessing its pharmacological properties and mechanisms of action. This article delves into its biological activity, summarizing key findings from diverse research sources.

Chemical Structure and Properties

This compound is characterized by its amide functional group linked to a hexanamide chain and an acetylphenyl moiety. The structural formula can be represented as follows:

C13H17NO\text{C}_{13}\text{H}_{17}\text{N}\text{O}

This structure is crucial for its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes and cellular processes. For instance, studies have shown that derivatives of amides can act as inhibitors of histone deacetylases (HDACs), which are crucial in cancer biology due to their role in regulating gene expression.

Antiproliferative Activity

A notable study evaluated the antiproliferative activity of this compound against various cancer cell lines. The results indicated that it exhibits moderate inhibitory effects comparable to known anticancer agents. The compound was tested against prostate cancer PC-3 cells, showing promising results in inhibiting cell growth.

CompoundIC50 (µM)Cell Line
This compound75PC-3 (Prostate)
Control (Staurosporine)0.5PC-3

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of the acetyl group and the length of the aliphatic chain in modulating biological activity. For example, variations in the alkyl chain length significantly affect the compound's potency and selectivity towards specific targets.

SAR Findings

ModificationActivity Change
Increase in chain length (C8)Decreased activity
Replacement of acetyl with methylLoss of activity
Introduction of halogen substituentsEnhanced activity

Case Studies

One case study highlighted the use of this compound in treating specific types of cancers, noting its potential as a lead compound for further development. The study involved a series of in vitro assays demonstrating that this compound could induce apoptosis in cancer cells, thereby validating its therapeutic potential.

Case Study Summary:

  • Objective: Evaluate anticancer effects.
  • Methodology: In vitro assays on various cancer cell lines.
  • Results: Induced apoptosis; moderate IC50 values indicating potential for development as an anticancer agent.

Properties

IUPAC Name

N-(2-acetylphenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-4-5-10-14(17)15-13-9-7-6-8-12(13)11(2)16/h6-9H,3-5,10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBSXWWTOYUSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.